N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that integrates cyclohexene and quinazoline moieties, suggesting possible interactions with biological targets.
This compound falls under the category of synthetic organic compounds, specifically within the realm of pharmaceutical intermediates and screening compounds for drug discovery. It is included in libraries targeting various biological pathways, particularly those related to cancer and kinase inhibition .
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide typically involves multi-step organic reactions. The general approach includes:
Technical details on specific reaction conditions, solvents, and temperatures are essential for optimizing yield and purity but are not explicitly detailed in the available literature.
The compound's structure can be represented using various chemical notation systems:
O=C(CCCCCN(C(c(cc(cc1)N2CCOCC2)c1N1)=O)C1=S)NCCC1=CCCCC1The compound consists of:
The presence of multiple functional groups suggests potential for diverse chemical reactivity and interaction with biological systems .
The compound can participate in several chemical reactions typical of amides and heterocycles:
These reactions are crucial for modifying the compound for specific biological activities or enhancing its pharmacological properties.
Key physical properties include:
Chemical properties include:
These properties are significant for predicting bioavailability and interaction with biological membranes .
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide has potential applications in:
Its inclusion in screening libraries indicates its relevance in ongoing drug discovery efforts targeting various diseases .
This comprehensive analysis highlights the significance of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide in medicinal chemistry and provides a foundation for future research endeavors.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: